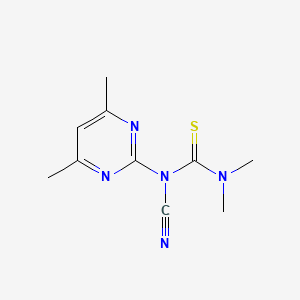
N-cyano-N-(4,6-dimethyl-2-pyrimidinyl)-N',N'-dimethylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyano-N-(4,6-dimethyl-2-pyrimidinyl)-N',N'-dimethylthiourea, commonly known as DMTU, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMTU belongs to the class of thiourea derivatives and is widely used in various fields such as biochemistry, pharmacology, and neuroscience.
作用机制
DMTU exerts its effects by scavenging ROS and RNS. ROS and RNS are generated during cellular metabolism and can cause oxidative stress, which can lead to cellular damage and death. DMTU reacts with ROS and RNS, thereby preventing their damaging effects. DMTU has been shown to scavenge superoxide anion, hydrogen peroxide, peroxynitrite, and nitric oxide.
Biochemical and Physiological Effects
DMTU has been shown to have various biochemical and physiological effects. DMTU has been shown to reduce lipid peroxidation, protein oxidation, and DNA damage in various tissues. DMTU has also been shown to increase the activity of various antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase. DMTU has been shown to reduce inflammation and improve mitochondrial function in various tissues.
实验室实验的优点和局限性
DMTU has several advantages and limitations for lab experiments. One advantage is that DMTU is a potent and selective scavenger of ROS and RNS. Another advantage is that DMTU is stable and can be easily synthesized in large quantities. A limitation is that DMTU can react with other compounds in the cell, which can complicate the interpretation of results. Another limitation is that DMTU can have off-target effects, which can affect the results of experiments.
未来方向
There are several future directions for the study of DMTU. One direction is to investigate the potential therapeutic applications of DMTU in various diseases such as cancer, diabetes, and Alzheimer's disease. Another direction is to study the mechanism of action of DMTU in more detail, including its effects on various signaling pathways and ion channels. Another direction is to develop more potent and selective scavengers of ROS and RNS based on the structure of DMTU. Finally, another direction is to study the pharmacokinetics and pharmacodynamics of DMTU in animal models and humans.
合成方法
DMTU is synthesized by the reaction of 4,6-dimethyl-2-thiouracil with cyanogen bromide in the presence of a base. The reaction yields DMTU as a white crystalline solid with a melting point of 186-188°C. The purity of DMTU can be determined by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学研究应用
DMTU has been extensively studied for its potential therapeutic applications in various fields. In biochemistry, DMTU is used as a scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS). ROS and RNS are known to cause oxidative stress, which can lead to various diseases such as cancer, diabetes, and Alzheimer's disease. DMTU has been shown to reduce oxidative stress by scavenging ROS and RNS, thereby preventing cellular damage.
In pharmacology, DMTU is used as an antioxidant and a free radical scavenger. DMTU has been shown to protect against ischemia-reperfusion injury in various organs such as the heart, liver, and kidneys. DMTU has also been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and stroke.
In neuroscience, DMTU is used as a tool to study the role of ROS and RNS in neuronal signaling. DMTU has been shown to modulate the activity of various ion channels and receptors in the brain, including NMDA receptors, voltage-gated calcium channels, and GABA receptors.
属性
IUPAC Name |
1-cyano-1-(4,6-dimethylpyrimidin-2-yl)-3,3-dimethylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5S/c1-7-5-8(2)13-9(12-7)15(6-11)10(16)14(3)4/h5H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODZEACMIBRQDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C#N)C(=S)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 5-[(ethoxycarbonyl)amino]-3-methyl-4-isothiazolecarboxylate](/img/structure/B5882249.png)

![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5882256.png)
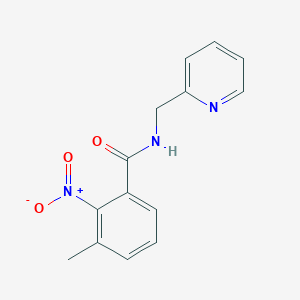
![4-[3-(4-methylphenyl)acryloyl]morpholine](/img/structure/B5882273.png)
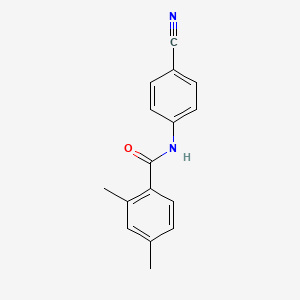
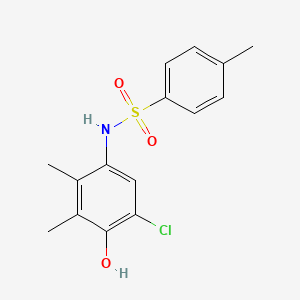
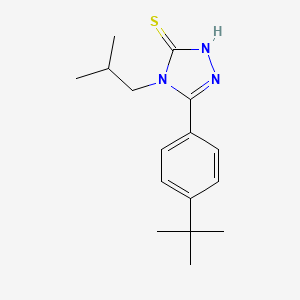

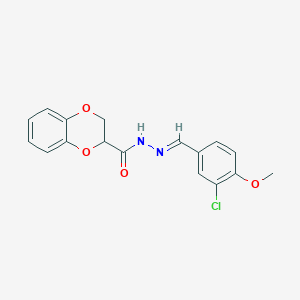
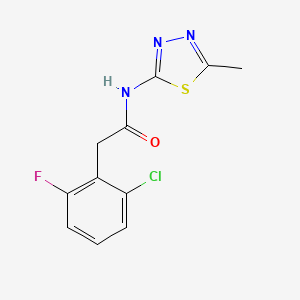
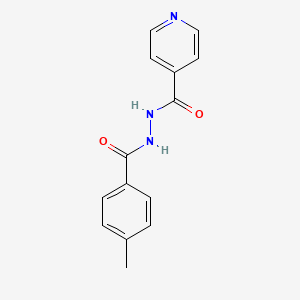
![N'-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}cyclopropanecarbohydrazide](/img/structure/B5882346.png)
